molecular formula C21H30O2 B1233314 20-Oxopregnacalciferol CAS No. 86120-56-1

20-Oxopregnacalciferol

Cat. No.: B1233314
CAS No.: 86120-56-1
M. Wt: 314.5 g/mol
InChI Key: PXXHJWCVGKGOFV-LQSHBAOPSA-N
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Description

20-Oxopregnacalciferol (also referred to as pD3 in some studies) is a photoderivative of 7-dehydropregnenolone (7DHP), a metabolite in the steroidogenic pathway originating from 7-dehydrocholesterol (7DHC). This compound is generated via UVB-mediated photolysis of 7DHP in the skin, an organ intermittently exposed to solar radiation . Structurally, it lacks hydroxyl groups at positions C17, C20, and C21, a feature linked to its reduced calcemic activity compared to classical vitamin D analogs like calcitriol (1α,25-dihydroxyvitamin D3) .

Properties

CAS No.

86120-56-1

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

1-[(1S,3aR,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethanone

InChI

InChI=1S/C21H30O2/c1-14-6-9-18(23)13-17(14)8-7-16-5-4-12-21(3)19(15(2)22)10-11-20(16)21/h7-8,18-20,23H,1,4-6,9-13H2,2-3H3/b16-7+,17-8-/t18-,19+,20+,21-/m0/s1

InChI Key

PXXHJWCVGKGOFV-LQSHBAOPSA-N

SMILES

CC(=O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@H]\2[C@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

20-oxopregnacalciferol
3 beta-hydroxy-9,10-secopregna-5,7,10(19)-triene-20-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Features and Modifications

The biological activity of vitamin D analogs is highly dependent on structural modifications. Below is a comparative analysis of key compounds:

Compound Structural Features Key Modifications vs. 20-Oxopregnacalciferol
This compound Derived from 7DHP; lacks hydroxyl groups at C17, C20, and C21 N/A (reference compound)
1α,25-Dihydroxyvitamin D3 (Calcitriol) Hydroxyl groups at C1α and C25; native vitamin D receptor (VDR) ligand Higher calcemic activity due to intact hydroxylation
EB1089 (Secocalcitol) Side-chain modifications (22,24-diene-24a,26a,27a-trihomo) Enhanced antiproliferative selectivity in specific cell lines
CB1093 20-epi-22(S)-ethoxy-23-yne side chain Induces apoptosis in WM1341 melanoma cells
7-Dehydropregnenolone (7DHP) Precursor to this compound; contains 5,7-diene structure Higher intrinsic anti-proliferative activity than pD3
4S-pD Derived from pregna-5,7-diene-3β,17α,20S-triol Higher potency than calcitriol in SKMEL-188 inhibition
Table 1: Anti-Proliferative and Apoptotic Effects
Compound Melanoma Cell Line Activity Apoptosis Induction Calcemic Activity
This compound SKMEL-188, AbC1 (IC50 comparable to calcitriol) Not observed in MeWo cells Low/None
Calcitriol Broad activity but variable efficacy Limited in melanoma cells High
EB1089 Inhibits MeWo cells; inactive in SK Mel 5, IGR Induces apoptosis in WM1341 Moderate
CB1093 WM1341-specific apoptosis Strong in WM1341 Not reported
7DHP Superior to pD3 in SKMEL-188 inhibition Not reported Higher than pD3
4S-pD Higher potency than calcitriol in SKMEL-188 Not reported Low (assumed)
Key Findings:
  • Potency : 4S-pD and 4S-pL derivatives demonstrate equal or greater anti-proliferative activity than calcitriol in SKMEL-188 cells, while this compound matches calcitriol’s efficacy .
  • Mechanistic Selectivity : Unlike EB1089 and CB1093, which rely on side-chain modifications for selective VDR interactions, this compound’s activity may involve alternative pathways, such as membrane-associated receptors or metabolism-independent effects .
  • Calcemic Risk : this compound and 4S-pD exhibit minimal calcemic effects, whereas calcitriol and 7DHP are associated with higher calcium mobilization .

Mechanisms of Action and Selectivity

VDR Binding and Metabolism

The A-ring 1α-hydroxyl group is critical for VDR binding in most vitamin D analogs. However, this compound’s lack of hydroxyl groups at C17, C20, and C21 suggests distinct binding interactions or non-genomic pathways .

Metabolic Stability

This compound is a terminal photoproduct of 7DHP metabolism, whereas compounds like 7DHP are further metabolized by 3β-hydroxysteroid dehydrogenase (3βHSD) or CYP17 enzymes . This metabolic stability may prolong its therapeutic effects compared to precursors like 7DHP.

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